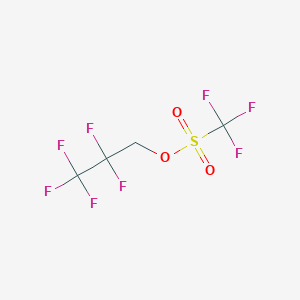
2,2,3,3,3-Pentafluoropropyltrifluormethansulfonat
Übersicht
Beschreibung
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H2F8O3S and a molecular weight of 282.11 g/mol . It is known for its high fluorine content and is used in various chemical reactions and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate has several applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate can be synthesized from pentafluoro-1-propanol and trifluoromethanesulfonic anhydride . The reaction typically involves the following steps:
Reactants: Pentafluoro-1-propanol and trifluoromethanesulfonic anhydride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The product is purified using standard techniques such as distillation or recrystallization to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an amine derivative, while reacting with an alcohol would yield an ether derivative.
Wirkmechanismus
The mechanism by which 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate exerts its effects involves the interaction of its highly electronegative fluorine atoms with other molecules. This can lead to the formation of strong bonds and the stabilization of reactive intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,3-Pentafluoropropyl methacrylate: This compound is similar in structure but contains a methacrylate group instead of a trifluoromethanesulfonate group.
2,2,3,3,3-Pentafluoropropyl trifluoroacetate: Another similar compound with a trifluoroacetate group.
Uniqueness
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is unique due to its high fluorine content and the presence of the trifluoromethanesulfonate group, which makes it highly reactive and useful in a variety of chemical reactions. Its ability to introduce fluorinated groups into organic molecules makes it a valuable reagent in synthetic chemistry.
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUUSNAUOEJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379769 | |
| Record name | 3H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-00-9 | |
| Record name | 3H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)













